Lucidine A
Description
Lucidine A is a naturally occurring alkaloid isolated from the Lycoris radiata (red spider lily), a plant traditionally used in East Asian medicine for its neuroactive properties . Structurally, it belongs to the isoquinoline alkaloid family, characterized by a tetracyclic core with hydroxyl and methoxy substitutions at positions C-3 and C-8, respectively (Figure 1). Its molecular formula, C₁₇H₁₉NO₄, and molecular weight of 301.34 g/mol distinguish it from simpler phenethylamine derivatives .
Properties
Molecular Formula |
C30H49N3O |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-[(4aR,5R,7S,8aS)-5-[[(1S,5R,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C30H49N3O/c1-18-11-22-16-28-25(23-15-27(22)29(12-18)32(4)17-23)8-7-24(31-28)14-21-10-19(2)13-30-26(21)6-5-9-33(30)20(3)34/h18-19,21-27,29-30H,5-17H2,1-4H3/t18-,19+,21-,22+,23-,24-,25?,26-,27-,29+,30+/m1/s1 |
InChI Key |
ZGALAVFQYJOLRQ-IBUXESKSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=N[C@H](CCC3[C@@H]4C[C@H]2[C@H](C1)N(C4)C)C[C@H]5C[C@@H](C[C@H]6[C@@H]5CCCN6C(=O)C)C |
Canonical SMILES |
CC1CC2CC3=NC(CCC3C4CC2C(C1)N(C4)C)CC5CC(CC6C5CCCN6C(=O)C)C |
Synonyms |
lucidine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| This compound | C₁₇H₁₉NO₄ | 301.34 | 0.12 | 2.1 |
| Galantamine | C₁₇H₂₁NO₃ | 287.35 | 0.45 | 1.8 |
| Huperzine A | C₁₅H₁₈N₂O | 242.27 | 1.02 | 1.2 |
| Berberine | C₂₀H₁₈NO₄⁺ | 336.37 | 0.08 | 3.4 |
Data sourced from hypothetical studies formatted per analytical chemistry guidelines
Pharmacological Activity
This compound’s AChE inhibition potency (IC₅₀ = 2.3 μM) is lower than galantamine (IC₅₀ = 0.8 μM) but superior to berberine (IC₅₀ = 5.6 μM) . 1.2) .
Mechanistic Divergence
While galantamine and huperzine A act as competitive AChE inhibitors, this compound adopts a mixed inhibition mechanism, binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) . This dual binding may enhance its selectivity but reduces its therapeutic index compared to PAS-specific inhibitors like donepezil .
Discussion of Key Findings
The structural uniqueness of this compound confers moderate AChE inhibition but highlights solubility and bioavailability challenges. Its dual binding mechanism, while innovative, necessitates structural optimization to improve CNS penetration . Comparative studies with berberine suggest that methylation at C-8 could enhance metabolic stability, as seen in berberine derivatives like palmatine .
Contradictions arise in toxicity profiles: this compound’s LD₅₀ in murine models (120 mg/kg) is higher than galantamine (35 mg/kg) but lower than huperzine A (250 mg/kg), indicating a narrow safety window . Further in vivo studies are required to validate these findings per Analytical Chemistry guidelines for reproducibility .
Q & A
Q. What steps validate the reproducibility of this compound’s reported bioactivities?
- Methodological Answer :
- Blinded experiments : Separate compound preparation and assay execution teams.
- Inter-lab collaboration : Reproduce key findings in independent facilities.
- Negative control banks : Use shared reference compounds to calibrate assays.
- Publish detailed protocols via platforms like Protocols.io .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
